molecular formula C8H6BrNO3 B097475 1-(4-Bromo-3-nitrophenyl)ethanone CAS No. 18640-58-9

1-(4-Bromo-3-nitrophenyl)ethanone

Cat. No.: B097475
CAS No.: 18640-58-9
M. Wt: 244.04 g/mol
InChI Key: YFVOFFKNHQTQQE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO3. It is also known as 4-Bromo-3’-nitroacetophenone. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, with an ethanone group as the functional group. It appears as a slightly yellow solid and is used in various chemical reactions and applications .

Scientific Research Applications

1-(4-Bromo-3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Safety and Hazards

Safety data sheets suggest that 1-(4-Bromo-3-nitrophenyl)ethanone may cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

Future Directions

While specific future directions for 1-(4-Bromo-3-nitrophenyl)ethanone are not mentioned in the search results, it’s clear that this compound and similar acetophenone derivatives continue to be of interest in the field of organic chemistry due to their reactivity and potential applications .

Mechanism of Action

Target of Action

It is known that the compound has inhibitory effects on certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c19 . These enzymes play a crucial role in drug metabolism and bioactivation.

Mode of Action

Given its inhibitory effects on cyp1a2 and cyp2c19, it can be inferred that the compound may interact with these enzymes and alter their activity .

Biochemical Pathways

The biochemical pathways affected by 1-(4-Bromo-3-nitrophenyl)ethanone are likely related to drug metabolism, given its interaction with CYP1A2 and CYP2C19 . These enzymes are involved in the oxidation of xenobiotics and endogenous compounds. By inhibiting these enzymes, this compound could potentially affect the metabolism and clearance of other drugs.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability .

Result of Action

Its inhibitory effects on cyp1a2 and cyp2c19 suggest it could potentially influence the pharmacokinetics of other drugs metabolized by these enzymes .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and light, as it should be stored in a dry, room-temperature environment, sealed and protected from light . Its solubility properties suggest it is soluble in water, which could influence its distribution and elimination in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 4-nitroacetophenone. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like acetic acid at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of automated systems and precise control of reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products like 1-(4-Amino-3-nitrophenyl)ethanone.

    Reduction: 1-(4-Bromo-3-aminophenyl)ethanone.

    Oxidation: 4-Bromo-3-nitrobenzoic acid.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-nitrophenyl)ethanone
  • 4-Bromo-3-nitrobenzaldehyde
  • 4-Bromo-3-nitrobenzoic acid

Comparison: 1-(4-Bromo-3-nitrophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 1-(3-Bromo-4-nitrophenyl)ethanone, it has a different position of the bromine and nitro groups, leading to variations in chemical behavior and applications. The presence of the ethanone group also differentiates it from compounds like 4-Bromo-3-nitrobenzaldehyde and 4-Bromo-3-nitrobenzoic acid, which have aldehyde and carboxylic acid groups, respectively .

Properties

IUPAC Name

1-(4-bromo-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVOFFKNHQTQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171899
Record name 1-(4-Bromo-3-nitrophenyl)ethan-1-one
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Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18640-58-9
Record name 1-(4-Bromo-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18640-58-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-nitrophenyl)ethan-1-one
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Record name 18640-58-9
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Record name 1-(4-Bromo-3-nitrophenyl)ethan-1-one
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Record name 1-(4-bromo-3-nitrophenyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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